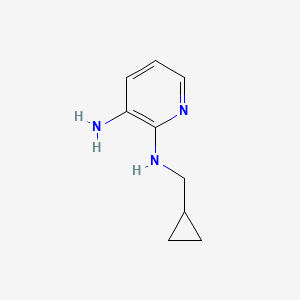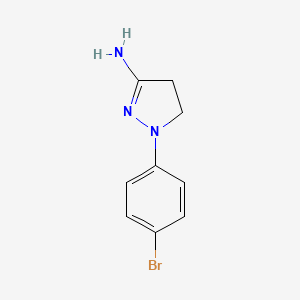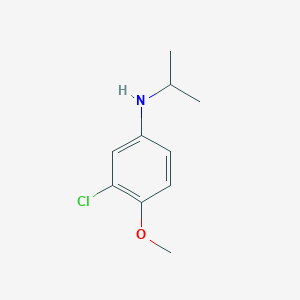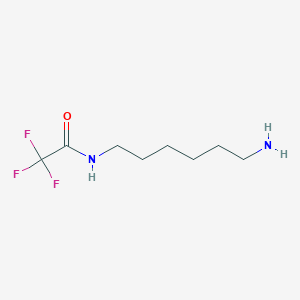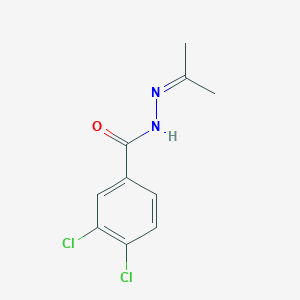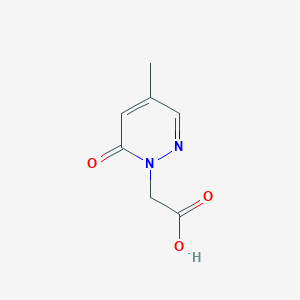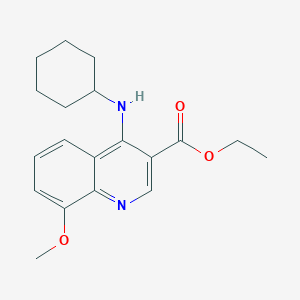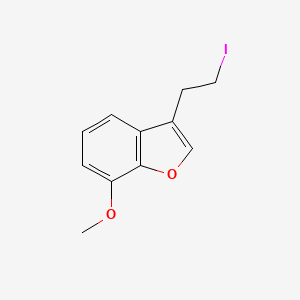![molecular formula C13H12BrNO B8732888 3-[(4-Bromophenyl)methoxy]aniline](/img/structure/B8732888.png)
3-[(4-Bromophenyl)methoxy]aniline
Descripción general
Descripción
3-[(4-Bromophenyl)methoxy]aniline is an organic compound that features a bromine atom attached to a benzyloxy group, which is further connected to a phenylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methoxy]aniline typically involves the reaction of 4-bromobenzyl bromide with phenol derivatives under basic conditions to form the benzyloxy intermediate. This intermediate is then subjected to amination reactions to introduce the phenylamine group. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Bromophenyl)methoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylamine derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Bromophenyl)methoxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Bromophenyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The bromine atom and benzyloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-benzyloxy-benzene
- 4-Bromo-benzyloxy-acetic acid
- 4-Bromo-benzyloxy-phenylacrylic acid methyl ester
Uniqueness
The presence of both the bromine atom and the benzyloxy group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C13H12BrNO |
|---|---|
Peso molecular |
278.14 g/mol |
Nombre IUPAC |
3-[(4-bromophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H12BrNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2 |
Clave InChI |
ZEWMJWJVGYGNAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
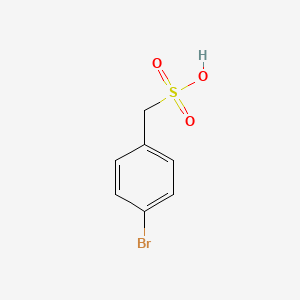
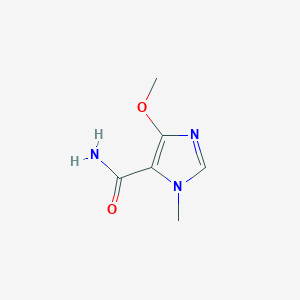
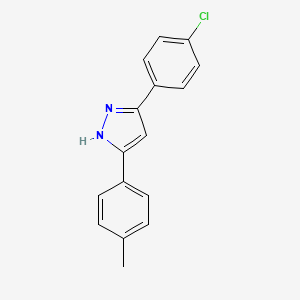
![2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid](/img/structure/B8732835.png)

![N-[4-(nitromethylsulfonyl)phenyl]acetamide](/img/structure/B8732841.png)
